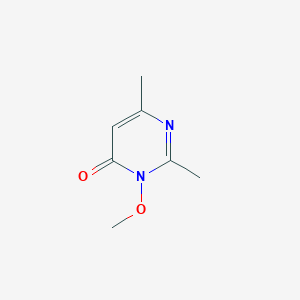

3-Methoxy-2,6-dimethylpyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2,6-dimethylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-4-7(10)9(11-3)6(2)8-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQGFVIGTIWOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743762 | |

| Record name | 3-Methoxy-2,6-dimethylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201793-65-8 | |

| Record name | 3-Methoxy-2,6-dimethylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy 2,6 Dimethylpyrimidin 4 3h One

Classical Synthetic Routes to Pyrimidin-4(3H)-one Core Structures

The formation of the pyrimidin-4(3H)-one ring system is most commonly achieved through the condensation of a three-carbon component with a nitrogen-containing binucleophile. These methods have been refined over many years to provide efficient access to a wide array of substituted pyrimidinones (B12756618).

Cyclocondensation Reactions in Pyrimidinone Synthesis

Cyclocondensation reactions are a primary tool for the synthesis of pyrimidinones. The most prominent among these is the Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. nih.govmdpi.com This reaction, typically catalyzed by an acid, provides a direct route to dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidinones.

The general Biginelli reaction is versatile, allowing for a wide range of substituents on the pyrimidine (B1678525) ring by varying the starting materials. For the synthesis of a 2,6-dimethyl substituted core, acetylacetone (B45752) would serve as the β-dicarbonyl component.

| Reactant A | Reactant B | Reactant C | Catalyst | Product Type |

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Acid (e.g., HCl, H₂SO₄) | Dihydropyrimidinone/thione |

| Acetylacetone | Benzaldehyde | Urea | p-TsOH | 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one |

Beyond the Biginelli reaction, other cyclocondensation strategies exist. The reaction of amidines with β-ketoesters or β-diketones is a widely used method for constructing the pyrimidine ring. wikipedia.org For instance, the condensation of acetamidine (B91507) with ethyl acetoacetate (B1235776) can yield 2,6-dimethylpyrimidin-4(3H)-one. These reactions are often carried out in a suitable solvent, sometimes with the aid of a base or acid catalyst to facilitate the cyclization.

Heterocyclic Ring Closure Strategies for Pyrimidin-4(3H)-ones

Alternative to the direct three-component condensations, stepwise approaches involving the formation and subsequent cyclization of open-chain intermediates are also prevalent. These methods offer greater control over the regiochemistry of the final product.

One such strategy involves the initial formation of a β-enaminone from a β-diketone and an amine source. This enaminone can then be reacted with a suitable one-carbon synthon, such as an isocyanate or a chloroformate, to close the pyrimidine ring. For the synthesis of a 2,6-dimethylpyrimidin-4(3H)-one, one could envision the reaction of 4-amino-3-penten-2-one (B74499) (derived from acetylacetone and ammonia) with a suitable electrophile.

Another approach involves the use of pre-formed amidine-containing precursors. For example, an N-acylated amidine can be cyclized intramolecularly to form the pyrimidinone ring. The choice of the acylating agent and the specific amidine determines the substitution pattern of the resulting heterocycle.

Targeted Synthesis of 3-Methoxy-2,6-dimethylpyrimidin-4(3H)-one

The introduction of a methoxy (B1213986) group at the N-3 position of the pyrimidin-4(3H)-one ring requires a more tailored synthetic approach. This can be achieved either by using a pre-functionalized precursor or by modifying the pyrimidinone ring after its formation.

Precursor Identification and Design for the Methoxy Group Introduction

A logical precursor for the introduction of the N-3 methoxy group is N-methoxyurea. The synthesis of this compound can be envisioned through the cyclocondensation of N-methoxyurea with acetylacetone. This reaction would be analogous to the classical pyrimidinone syntheses using urea.

Alternatively, a stepwise approach could be employed. This might involve the synthesis of an N-methoxy-β-enaminone, which could then be cyclized. However, the direct cyclocondensation of N-methoxyurea with acetylacetone represents a more convergent and potentially more efficient route.

| Precursor 1 | Precursor 2 | Target Moiety |

| N-Methoxyurea | Acetylacetone | This compound |

| 2,6-Dimethylpyrimidin-4(3H)-one | Methylating Agent (e.g., Dimethyl sulfate (B86663), Methyl iodide) | This compound (potential for O-methylation) |

Specific Reaction Pathways and Conditions for this compound Formation

The proposed synthesis of this compound would involve the reaction of N-methoxyurea with acetylacetone. This reaction would likely require acidic or basic catalysis to promote the condensation and subsequent cyclization-dehydration.

Proposed Reaction Scheme:

N-methoxyurea + Acetylacetone → this compound + 2 H₂O

The reaction conditions would need to be carefully controlled to favor the formation of the desired product and minimize potential side reactions. The choice of solvent, temperature, and catalyst would be critical. Protic solvents like ethanol (B145695) or aprotic solvents like DMF could be explored. Acid catalysts such as hydrochloric acid or p-toluenesulfonic acid, or base catalysts like sodium ethoxide, could be employed to facilitate the reaction.

An alternative pathway would be the direct methylation of 2,6-dimethylpyrimidin-4(3H)-one. However, this approach presents a significant challenge in terms of regioselectivity. The pyrimidin-4(3H)-one system has two potential sites for methylation: the N-3 nitrogen and the O-4 oxygen. The outcome of such a reaction would be highly dependent on the reaction conditions, including the choice of methylating agent, base, and solvent, and would likely lead to a mixture of N- and O-methylated products, necessitating a potentially difficult separation.

Optimization of Synthetic Yields and Purity Profiles

To optimize the synthesis of this compound, a systematic investigation of various reaction parameters would be necessary. This would involve screening different catalysts, solvents, reaction temperatures, and reaction times to identify the conditions that provide the highest yield and purity of the desired product.

Potential Optimization Parameters:

| Parameter | Variations | Rationale |

| Catalyst | HCl, H₂SO₄, p-TsOH, NaOEt, K₂CO₃ | To determine the most effective catalyst for the cyclocondensation. |

| Solvent | Ethanol, Methanol, DMF, Acetonitrile | To assess the influence of solvent polarity and proticity on the reaction rate and yield. |

| Temperature | Room Temperature to Reflux | To find the optimal temperature for the reaction to proceed efficiently without significant decomposition. |

| Reactant Ratio | Equimolar vs. excess of one reactant | To drive the reaction to completion and maximize the yield of the target compound. |

Purification of the final product would likely be achieved through standard techniques such as recrystallization or column chromatography. The purity of the compound would be confirmed by analytical methods like High-Performance Liquid Chromatography (HPLC), and its structure would be elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Novel and Green Chemistry Approaches in this compound Synthesis

The development of synthetic methodologies for this compound is increasingly guided by the principles of green chemistry, which prioritize the use of non-toxic reagents, reduction of waste, and energy efficiency. tandfonline.combenthamdirect.comresearchgate.neteurekaselect.comorientjchem.org This section explores the modern techniques that align with these principles.

The synthesis of the core structure, 2,6-dimethylpyrimidin-4(3H)-one, is a critical first step. A common method involves the cyclocondensation of acetylacetone with urea. A patented method describes the reaction of urea and acetylacetone in a lower alcohol containing hydrogen chloride to yield the hydrochloride salt of 2-hydroxy-4,6-dimethylpyrimidine (a tautomer of 2,6-dimethylpyrimidin-4(3H)-one), which is then neutralized. google.com This foundational reaction sets the stage for the subsequent introduction of the methoxy group at the N3 position.

Catalytic Methods for Pyrimidinone Synthesis

Catalytic approaches offer significant advantages in terms of efficiency, selectivity, and reduced environmental impact. For the initial synthesis of the pyrimidinone ring, various catalysts have been explored. For instance, the Biginelli reaction, a cornerstone for pyrimidinone synthesis, can be catalyzed by a range of Lewis and Brønsted acids, often leading to high yields under mild conditions. chemrxiv.org

While direct catalytic N-methoxylation of the 2,6-dimethylpyrimidin-4(3H)-one precursor is not extensively documented in the literature for this specific molecule, analogous N-alkylation reactions of pyrimidines have been achieved using heterogeneous catalysts. One such example is the use of ammonium (B1175870) sulfate coated on hydrothermal carbon (AS@HTC) for the N-alkylation of pyrimidines, showcasing the potential for recyclable solid acid catalysts in such transformations. The reusability of such catalysts is a key aspect of sustainable synthesis.

The following table summarizes the catalytic synthesis of related pyrimidinone derivatives, highlighting the potential for applying similar catalytic systems to the synthesis of this compound.

| Catalyst | Substrates | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Acid-functionalized mesoporous polymer | Aldehyde, Ethylacetoacetate, Urea | Microwave, 80 °C, 50 W, 10-20 min | 89-98% | chemrxiv.org |

| Ammonium Sulfate@Hydro-thermal Carbon (AS@HTC) | Pyrimidine, Alkylating agent | Reflux, 12 h | 80-90% |

Solvent-Free and Microwave-Assisted Synthetic Protocols

The use of microwave irradiation and solvent-free reaction conditions represents a significant advancement in green chemistry, often leading to dramatically reduced reaction times, increased yields, and simplified work-up procedures. nih.govfoliamedica.bgmdpi.com

Microwave-assisted synthesis has been successfully applied to the Biginelli condensation for preparing dihydropyrimidinones, with reactions often completing in minutes with high yields. chemrxiv.orgfoliamedica.bg For the subsequent N-alkylation step, microwave irradiation has also proven effective. For instance, the N-alkylation of amides and lactams has been achieved rapidly under solvent-free, phase-transfer catalytic conditions using microwaves. This approach avoids the use of often toxic and difficult-to-remove high-boiling aprotic solvents.

A potential green methoxylating agent for the final step is dimethyl carbonate (DMC), which is considered an environmentally benign reagent. Microwave-assisted methylation of various substrates, including dihydroxybenzene derivatives, using DMC has been reported, suggesting its potential applicability for the N-methoxylation of the pyrimidinone core. mdpi.com

The table below presents data on microwave-assisted synthesis of related heterocyclic compounds, illustrating the efficiency of this technology.

| Reaction Type | Substrates | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Biginelli Condensation | Aldehyde, Ethylacetoacetate, Urea | Microwave, 50 W, 80 °C | 10-20 min | 89-98% | chemrxiv.org |

| Synthesis of Thiazolopyrimidines | Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, Bromomalononitrile | Microwave | Shorter than conventional | Improved | nih.gov |

| Decarboxylative Condensation | Isatins, Malonic/Cyanoacetic acid | Microwave, 360W | 5-10 min | up to 98% | mdpi.com |

Sustainable Synthesis Strategies for this compound

A truly sustainable synthesis strategy for this compound would integrate multiple green chemistry principles. This would involve starting with renewable feedstocks, utilizing a catalytic, one-pot process, minimizing solvent use, and designing for energy efficiency.

One potential sustainable pathway could involve:

Synthesis of the Pyrimidinone Core: A one-pot, three-component reaction of acetylacetone, urea, and a suitable reagent under solvent-free or aqueous conditions, possibly catalyzed by a recyclable solid acid or base. Sonochemical methods have also been shown to be effective for the synthesis of related 2-aminopyrimidines in water at moderate temperatures. chemicalbook.com

N-Methoxylation: The subsequent N-methoxylation of the 2,6-dimethylpyrimidin-4(3H)-one intermediate using a green methylating agent like dimethyl carbonate under microwave irradiation. This would avoid the use of more hazardous traditional methylating agents such as methyl iodide or dimethyl sulfate.

The development of such a streamlined and eco-friendly process is a key goal for the modern synthetic chemist. The use of multicomponent reactions is particularly noteworthy in the context of sustainable synthesis as they contribute to higher atom economy and reduce the number of synthetic steps and purification stages. benthamdirect.comresearchgate.neteurekaselect.com

Advanced Spectroscopic and Crystallographic Structural Elucidation of 3 Methoxy 2,6 Dimethylpyrimidin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional and two-dimensional NMR experiments would be required for the complete structural assignment of 3-Methoxy-2,6-dimethylpyrimidin-4(3H)-one.

One-Dimensional NMR Studies (¹H, ¹³C, ¹⁵N)

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three types of protons in the molecule. The two methyl groups at positions 2 and 6, while chemically similar, may exhibit slightly different chemical shifts depending on the rotational dynamics and through-space effects. The methoxy (B1213986) protons at position 3 would appear as a sharp singlet. The pyrimidine (B1678525) ring itself contains one proton at position 5, which would also present as a singlet.

¹³C NMR: The carbon-13 NMR spectrum would be expected to display five signals, one for each unique carbon atom. The carbonyl carbon (C4) would resonate at a significantly downfield chemical shift, characteristic of its electron-deficient nature. The carbons of the two methyl groups (at C2 and C6) and the methoxy group would appear in the upfield region of the spectrum. The two pyrimidine ring carbons (C2, C5, and C6) would have distinct chemical shifts influenced by their substitution pattern.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would provide valuable information about the electronic environment of the two nitrogen atoms in the pyrimidine ring. The different bonding environments of N1 and N3 would result in two separate signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.3-2.5 | ~20-25 |

| C6-CH₃ | ~2.2-2.4 | ~18-23 |

| N3-OCH₃ | ~3.8-4.0 | ~55-60 |

| C5-H | ~5.8-6.2 | ~95-105 |

| C2 | - | ~160-165 |

| C4 | - | ~170-175 |

| C5 | - | ~95-105 |

| C6 | - | ~155-160 |

Note: These are estimated values based on typical ranges for similar functional groups and heterocyclic systems.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For this molecule, significant COSY correlations are not expected as the protons are largely isolated from each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate each proton signal with its directly attached carbon atom. This would definitively link the proton signals of the methyl and methoxy groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the molecular skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. Expected HMBC correlations would include:

The C2-CH₃ protons to the C2 and C6 carbons.

The C6-CH₃ protons to the C6, C5, and C4 carbons.

The N3-OCH₃ protons to the N3-methoxy carbon and potentially to the C4 and C2 carbons.

The C5-H proton to the C4 and C6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space proximities between protons. This could be particularly useful in confirming the proximity of the N3-methoxy group to the methyl group at C2.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₇H₁₀N₂O₂).

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Elucidation

In an MS/MS experiment, the molecular ion is isolated and then fragmented to produce a characteristic pattern of daughter ions. The fragmentation of this compound would likely involve the loss of small, stable neutral molecules such as formaldehyde (B43269) (CH₂O) from the methoxy group, or the cleavage of the pyrimidine ring. Analysis of these fragmentation pathways provides further confirmation of the proposed structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 154 | [M]⁺ (Molecular Ion) |

| 123 | [M - OCH₃]⁺ |

| 111 | [M - HNCO]⁺ |

| 83 | [M - OCH₃ - HNCO]⁺ |

Note: These are plausible fragmentation pathways and would require experimental verification.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A prominent feature would be the C=O stretching vibration of the pyrimidinone ring, typically observed in the range of 1650-1700 cm⁻¹. Other expected absorptions include C-H stretching vibrations from the methyl and methoxy groups (around 2850-3000 cm⁻¹), C=N stretching of the pyrimidine ring (around 1550-1650 cm⁻¹), and C-O stretching of the methoxy group (around 1050-1150 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrimidine ring and the C-C and C-N bonds, which may be weak in the IR spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O Stretch | 1670-1690 (Strong) | 1670-1690 (Weak) |

| C=N Stretch | 1580-1620 (Medium) | 1580-1620 (Strong) |

| C-H Stretch (Aliphatic) | 2850-2980 (Medium) | 2850-2980 (Strong) |

| C-O Stretch (Methoxy) | 1080-1120 (Strong) | 1080-1120 (Weak) |

| Ring Vibrations | 1400-1550 (Multiple bands) | 1400-1550 (Multiple bands) |

Characteristic Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the expected vibrational modes are detailed in Table 1. The pyrimidinone core is expected to exhibit characteristic ring stretching and deformation vibrations. mdpi.com The carbonyl (C=O) stretching frequency is a particularly strong and informative band in the IR spectrum. In pyrimidinone systems, this band typically appears in the region of 1650-1700 cm⁻¹. jyoungpharm.org The C-N and C-O stretching vibrations, along with the vibrations of the methyl and methoxy substituents, will also provide a unique spectroscopic fingerprint for the molecule. researchgate.netresearchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C=O | Stretch | 1680 - 1660 | Strong (IR) |

| C=N (ring) | Stretch | 1610 - 1580 | Medium to Strong |

| C-N (ring) | Stretch | 1350 - 1250 | Medium |

| C-O (methoxy) | Stretch | 1250 - 1200 (asymmetric), 1050 - 1020 (symmetric) | Strong |

| C-H (methyl) | Stretch | 2980 - 2950 (asymmetric), 2880 - 2860 (symmetric) | Medium |

| C-H (methyl) | Bend | 1460 - 1440 (asymmetric), 1380 - 1370 (symmetric) | Medium |

| Pyrimidine Ring | Skeletal Vibrations | 1550 - 1400 | Medium to Weak |

| Pyrimidine Ring | Ring Breathing | 1000 - 950 | Weak (IR), Strong (Raman) |

This table represents predicted values based on typical ranges for the specified functional groups and related pyrimidinone structures.

Hydrogen Bonding and Tautomeric Form Analysis

Pyrimidin-4-one derivatives can exist in different tautomeric forms, primarily the keto (pyrimidin-4(3H)-one) and enol (pyrimidin-4-ol) forms. In the solid state, pyrimidinone derivatives overwhelmingly favor the keto tautomer. rsc.org For this compound, the presence of the methoxy group on the nitrogen at position 3 (N3) locks the molecule in the pyrimidin-4(3H)-one form, preventing the typical keto-enol tautomerism involving a proton shift from N3 to the carbonyl oxygen.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal Growth Techniques for this compound

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. For a compound like this compound, several standard techniques could be employed for single crystal growth. A common and effective method is slow evaporation of a saturated solution. nih.gov The choice of solvent is crucial and would typically involve screening various organic solvents of differing polarities, such as ethanol (B145695), methanol, acetone, or ethyl acetate, to find one in which the compound has moderate solubility. Another potential method is slow cooling of a saturated solution, where the solubility of the compound decreases as the temperature is gradually lowered, leading to the formation of crystals. Vapor diffusion, where a precipitant solvent is slowly introduced into a solution of the compound, can also be an effective technique for growing high-quality crystals.

Crystal Packing and Intermolecular Interactions Analysis

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. For this compound, the crystal packing would likely be influenced by a combination of van der Waals forces and weak C-H···O hydrogen bonds, as mentioned earlier. The planar pyrimidinone ring system may also lead to π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure. nih.gov The analysis of closely related pyrimidinone structures suggests that these molecules often form centrosymmetric dimers or extended chains through hydrogen bonding. nih.govacs.org In the absence of a strong hydrogen bond donor, the packing of this compound might be dominated by close packing principles to maximize van der Waals interactions, with the weaker C-H···O and potential π-π interactions providing directional influence.

Table 2: Predicted Crystal Data and Intermolecular Interactions for this compound

| Parameter | Predicted Value/Description |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for organic molecules) |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking, van der Waals forces |

| Likely Packing Motif | Layered structure or herringbone packing |

This table represents a hypothetical model based on common crystal systems and packing motifs for similar organic compounds.

Conformational Analysis in the Crystalline State

The primary conformational flexibility in this compound lies in the orientation of the methoxy group relative to the pyrimidine ring. The rotation around the N-O bond will determine the position of the methoxy methyl group. In the solid state, the conformation is often dictated by the optimization of intermolecular interactions within the crystal lattice. It is likely that the methoxy group will adopt a conformation that minimizes steric hindrance with the adjacent methyl group at position 2 and participates favorably in any weak intermolecular interactions. The pyrimidine ring itself is expected to be largely planar.

Reactivity and Derivatization Chemistry of 3 Methoxy 2,6 Dimethylpyrimidin 4 3h One

Electrophilic Aromatic Substitution Reactions

Halogenation, Nitration, and Sulfonation Studies

No published studies detailing the halogenation, nitration, or sulfonation of 3-Methoxy-2,6-dimethylpyrimidin-4(3H)-one were identified. The pyrimidine (B1678525) ring is generally considered electron-deficient, which typically makes electrophilic aromatic substitution challenging without the presence of strong electron-donating groups. However, without experimental data, the susceptibility of the C-5 position to electrophilic attack remains uncharacterized for this specific molecule.

Regioselectivity and Steric Effects

Due to the absence of experimental studies on electrophilic substitution reactions for this compound, there is no information regarding the regioselectivity of such reactions. Consequently, the influence of the methyl groups at positions 2 and 6, and the methoxy (B1213986) group at position 3 on the orientation of incoming electrophiles has not been documented.

Nucleophilic Substitution Reactions

Reactions at the Pyrimidinone Ring Nitrogen and Carbon Atoms

There is a lack of specific data concerning nucleophilic substitution reactions at the nitrogen or carbon atoms of the pyrimidinone ring of this compound. While pyrimidine systems can undergo nucleophilic aromatic substitution, particularly with leaving groups at the C-2, C-4, or C-6 positions, no such reactions have been reported for this specific compound.

Reactivity of the Methoxy Substituent

The reactivity of the N-methoxy group in this compound has not been described in the available literature. Potential reactions, such as demethylation to the corresponding N-hydroxy compound or displacement by nucleophiles, have not been documented.

Functional Group Interconversions and Modifications

No information is available in the scientific literature regarding functional group interconversions or modifications of this compound. This includes modifications of the methyl groups or transformations of the pyrimidinone core into other heterocyclic systems.

Modification of Methyl Groups

The methyl groups at the C2 and C6 positions of the pyrimidinone ring are not inert alkyl substituents. Their attachment to the electron-deficient heterocyclic system renders them 'active' methyl groups, with acidic protons that can be abstracted to form a stabilized carbanion. This activity is the basis for several key transformations.

Condensation Reactions: The active methyl groups of 2,6-dimethylpyrimidin-4-one and related structures can participate in base- or acid-catalyzed aldol-type condensation reactions with various aldehydes. This reactivity is analogous to that of methyl groups in other electron-poor heterocyclic systems, such as 2,4-dinitrotoluene. stackexchange.com For instance, condensation with aromatic aldehydes like benzaldehyde can yield styryl-substituted pyrimidinones (B12756618). stackexchange.com Studies on related 2,4-dimethyl-N-heteroaromatics have shown that the C4-methyl group can be more reactive than the C2-methyl group in certain electrophilic reactions like nitrosation and benzoylation. clockss.org This suggests a potential for regioselective functionalization of the methyl groups in this compound.

Oxidation: The methyl groups on pyrimidine rings are susceptible to oxidation. In biological and chemical systems, the methyl group of thymine (a pyrimidinone) can undergo one-electron oxidation to form a 5-(uracilyl)methyl radical. nih.gov This intermediate can be further oxidized to yield 5-hydroxymethyl and 5-formyl derivatives. nih.govresearchgate.net While often studied in the context of DNA damage, this pathway highlights the inherent reactivity of the methyl group towards oxidative transformation, a reaction that could potentially be achieved using standard laboratory oxidants.

Halogenation: Direct free-radical halogenation of the methyl groups, for example using N-bromosuccinimide (NBS) with a radical initiator, is a plausible but less documented pathway for this specific scaffold. However, it remains a standard method for functionalizing activated methyl groups on many heterocyclic systems.

Table 1: Representative Reactions of Methyl Groups on Pyrimidinone-like Scaffolds

| Reaction Type | Substrate Example | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Condensation | 4-Methylpyrimidine | Benzaldehyde, Acetic Anhydride | 4-Styrylpyrimidine | stackexchange.com |

| Condensation | 5-Bromo-2-methylpyrimidine | Benzaldehyde, ZnCl₂ | 5-Bromo-2-styrylpyrimidine | stackexchange.com |

| Nitrosation | 2,3,6-Trimethyl-4-pyrimidone | Nitrous Acid | 3,6-Dimethyl-4-pyrimidone-2-aldoxime | clockss.org |

| Oxidation | Thymine (in DNA) | Oxidizing agents (e.g., •OH) | 5-Hydroxymethyluracil, 5-Formyluracil | nih.govresearchgate.net |

Transformations Involving the Carbonyl Functionality

The exocyclic carbonyl group at the C4 position is an amide-like carbonyl and exhibits characteristic reactivity, including susceptibility to reduction and conversion to other functional groups.

Reduction: The reduction of the pyrimidinone scaffold can be complex. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) often lead to the reduction of the heterocyclic ring itself, yielding 1,6-dihydro- or tetrahydropyrimidine derivatives, rather than selectively reducing the exocyclic carbonyl to a hydroxyl group. researchgate.netrsc.orgrsc.org The specific outcome can be influenced by substituents and reaction conditions, such as temperature. rsc.org For instance, reduction of ethyl 4-methyl-2-methylthiopyrimidine-5-carboxylate with LiAlH₄ at -70°C favored reduction of the ester group, whereas ring reduction occurred at higher temperatures. rsc.org An alternative approach to deoxygenation involves converting the carbonyl to a chloro group with a reagent like POCl₃, followed by catalytic hydrogenation to remove the halogen. acs.org

Thionation: The conversion of the C4-carbonyl group to a thiocarbonyl is a feasible transformation. Reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly employed for the thionation of amides and lactams, and this chemistry is applicable to pyrimidinone systems to furnish the corresponding pyrimidine-4-thiones.

Table 2: Reduction Reactions of Pyrimidine and Pyrimidinone Derivatives

| Substrate | Reducing Agent | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Ethyl 2-methylthiopyrimidine-5-carboxylate | LiAlH₄ | THF, reflux | Ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate | researchgate.net |

| 1,4,6-Trisubstituted pyrimidin-2(1H)-ones | NaBH₄ | Various | Mixture of dihydro- and tetrahydro-pyrimidinones | rsc.org |

| Ethyl 4-methyl-2-methylthiopyrimidine-5-carboxylate | LiAlH₄ | -70 °C | 5-Hydroxymethyl-4-methyl-2-methylthiopyrimidine | rsc.org |

| Pyrimidine Aldehyde | Dicyclopentylzinc | Toluene | Pyrimidine Methanol | researchgate.net |

Heterocycle Functionalization and Ring Transformations

Beyond the substituents, the pyrimidine ring itself is a target for functionalization and can undergo skeletal rearrangements.

Alkylation and Acylation Reactions

Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, when it does occur, it is highly regioselective for the C5 position, which is the most electron-rich carbon on the ring. wikipedia.org Therefore, reactions such as Friedel-Crafts acylation or alkylation, if successful, would be expected to yield 5-substituted products. For this compound, the N3 position is already occupied by the methoxy group, precluding N3-alkylation which is a common reaction pathway for simpler pyrimidinones. Further alkylation or acylation could potentially occur at the N1 position, though this would disrupt the aromaticity of the system.

Potential Ring Expansion or Contraction Reactions

The pyrimidine scaffold can be induced to undergo skeletal reorganization to form larger or smaller heterocyclic systems.

Ring Expansion: A known strategy for expanding the pyrimidine ring involves the generation of a pyrimidinylnitrene intermediate, typically from the photolysis or thermolysis of an azidopyrimidine. This reactive intermediate can rearrange to form a seven-membered triazepine derivative. nih.gov More recent and complex strategies involve a sequence of N-quaternization and selective bond cleavage to transform pyrimidine-fused bicycles into medium-sized azacycles. mdpi.comresearchgate.net

Ring Contraction: Pyrimidine rings can be contracted to five-membered rings. A classic example is the reaction with hydrazine, which can transform pyrimidines into pyrazoles. youtube.comresearchgate.net This transformation proceeds via nucleophilic attack by hydrazine, followed by ring opening and subsequent recyclization with the expulsion of a portion of the original ring. Another reported method involves a "deconstruction-reconstruction" approach where the pyrimidine is activated, cleaved into an acyclic intermediate, and then recyclized with a different reagent to form new heterocycles like pyridines or azoles. nih.govresearchgate.net

Table 3: Examples of Pyrimidine Ring Transformations

| Transformation | Starting Material Type | Reagents/Conditions | Product Ring System | Reference |

|---|---|---|---|---|

| Ring Expansion | Azidopyrimidine | Photolysis (Ar matrix) | 1,3,5-Triazacyclohepta-1,2,4,6-tetraene | nih.gov |

| Ring Contraction | Pyrimidine | Hydrazine | Pyrazole | youtube.comresearchgate.net |

| Ring Contraction | Activated Pyrimidine (as epoxide) | Hydrolysis | Imidazole derivative | acs.org |

Applications as a Synthetic Building Block

The inherent reactivity of this compound allows it to serve as a versatile starting material for the construction of more complex molecular architectures.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product. The most famous MCR associated with this scaffold is the Biginelli reaction, which is used to synthesize the dihydropyrimidinone core itself from an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. nih.govwikipedia.org

While the fully formed this compound is a product of such a pathway, its potential role as a reactant in other MCRs is an area for exploration. The active methyl groups could theoretically participate as the active methylene component in novel MCRs. For example, a condensation with an aldehyde and another nucleophile could lead to the construction of fused ring systems. The pyrimidinone ring could also potentially act as the nucleophilic component in reactions like the Povarov reaction, although its nucleophilicity is attenuated. The development of new MCRs utilizing pre-formed, functionalized pyrimidinones as key building blocks remains a promising strategy for rapidly generating molecular diversity.

Data Unvailable for this compound as a Heterocyclic Precursor

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research specifically detailing the use of this compound as a precursor for the synthesis of complex heterocyclic architectures. While the pyrimidine core is a fundamental component in a vast array of fused heterocyclic systems, and numerous synthetic routes exist for the derivatization of pyrimidine compounds, specific studies originating from this compound for this purpose are not documented in the accessible literature.

The reactivity of pyrimidine derivatives is a broad and well-explored field in organic chemistry. Generally, the synthesis of fused pyrimidines can be achieved through various strategies, such as the construction of a second ring onto a pre-existing pyrimidine core or the simultaneous formation of both heterocyclic rings. These methods often involve the reactions of substituted pyrimidines with bifunctional reagents, leading to cyclization and the formation of bicyclic or polycyclic systems. Common examples of fused pyrimidine systems include purines, pteridines, and pyrido[2,3-d]pyrimidines, which are of significant interest due to their biological activities.

However, the specific substitution pattern of this compound, particularly the N-methoxy group, may influence its reactivity in ways that have not yet been explored or reported for the construction of more complex heterocyclic frameworks. The absence of published research in this specific area prevents a detailed discussion and the creation of data tables as requested.

Therefore, the section on "" with a focus on its role as a "Precursor for Complex Heterocyclic Architectures" cannot be provided at this time due to the lack of available scientific data.

Advanced Applications and Functional Materials Incorporating 3 Methoxy 2,6 Dimethylpyrimidin 4 3h One

Supramolecular Chemistry and Self-Assembly Research

The inherent properties of pyrimidinone derivatives, particularly their capacity for hydrogen bonding, make them exemplary candidates for the construction of complex supramolecular assemblies. nih.gov The strategic placement of substituents on the pyrimidinone core, such as the methoxy (B1213986) and dimethyl groups in 3-Methoxy-2,6-dimethylpyrimidin-4(3H)-one, can further modulate these interactions, allowing for the rational design of intricate molecular architectures.

Non-Covalent Interactions and Crystal Engineering

The crystal engineering of pyrimidinone-containing structures is fundamentally reliant on the predictable nature of their non-covalent interactions. researchgate.net The pyrimidinone core itself possesses both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of robust and directional hydrogen bonds. nih.govacs.org These interactions are a cornerstone of their self-assembly into well-defined crystalline lattices.

The principles of crystal engineering are often employed to design co-crystals of pyrimidine (B1678525) derivatives with other molecules, such as carboxylic acids, to create novel materials with tailored properties. researchgate.nettandfonline.comresearchgate.nettandfonline.com In these systems, the pyrimidinone can form predictable heterosynthons with the co-former.

Table 1: Common Non-Covalent Interactions in Pyrimidinone-Based Crystal Structures

| Interaction Type | Description | Role in Supramolecular Assembly |

| N-H···O | Hydrogen bond between the pyrimidinone N-H group and a carbonyl oxygen. | Primary and most robust interaction, often forming dimers or chains. nih.govacs.org |

| C-H···O | Weaker hydrogen bond involving a carbon-hydrogen bond and an oxygen acceptor. | Secondary interaction that contributes to the overall stability and packing. nih.gov |

| π-π Stacking | Attraction between the aromatic rings of adjacent pyrimidinone molecules. | Influences the layered or stacked arrangement of molecules in the crystal. tandfonline.com |

| C-H···π | Interaction between a C-H bond and the π-system of a pyrimidinone ring. | Contributes to the formation of three-dimensional networks. researchgate.net |

Design of Supramolecular Architectures

The ability of pyrimidinones (B12756618) to engage in predictable self-assembly makes them valuable components in the design of complex supramolecular architectures. nih.gov By modifying the substituents on the pyrimidinone ring, it is possible to program the desired connectivity and dimensionality of the resulting assembly. For instance, the introduction of multiple hydrogen bonding sites can lead to the formation of extended tapes, sheets, or three-dimensional networks.

The use of pyrimidinone derivatives in concert with other molecular building blocks, such as metal ions or other organic ligands, opens up possibilities for constructing even more complex and functional supramolecular systems. rsc.org The dual functionality of the pyridine (B92270) and amide groups within the broader class of pyridine-amide ligands, which share features with pyrimidinones, allows for the creation of discrete molecular assemblies with diverse topologies. nih.gov

The design of these architectures is not merely an academic exercise; the resulting structures can exhibit a range of useful properties, including porosity for guest inclusion and tunable electronic or photophysical characteristics. The ordered arrangement of molecules in a supramolecular assembly can give rise to emergent properties that are not present in the individual molecular components.

Catalysis and Organocatalysis Applications

The pyrimidinone scaffold, with its combination of nitrogen and oxygen heteroatoms, presents opportunities for its use in catalysis, either as a ligand for metal catalysts or as an organocatalyst in its own right.

Use as a Ligand in Metal-Catalyzed Reactions

The nitrogen atoms of the pyrimidine ring and the exocyclic oxygen of the carbonyl group in pyrimidinone derivatives can act as coordination sites for metal ions. acs.org This allows pyrimidinones to function as ligands in metal-catalyzed reactions. The electronic properties and steric profile of the pyrimidinone ligand can be tuned by its substituents, which in turn influences the reactivity and selectivity of the metal center. youtube.com

Table 2: Potential Metal Coordination Sites in this compound

| Potential Coordinating Atom | Type of Interaction | Potential Impact on Catalysis |

| Pyrimidine Ring Nitrogen | Lewis base donation to a metal center. | Modulates the electronic properties of the metal catalyst. |

| Carbonyl Oxygen | Coordination to a Lewis acidic metal center. | Can influence the steric environment around the metal and the substrate binding. |

Organocatalytic Properties of Pyrimidinone Derivatives

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. rsc.orgyoutube.com The pyrimidinone scaffold possesses features that make it an interesting candidate for the design of novel organocatalysts. The presence of both hydrogen-bond donating and accepting functionalities allows for the activation of substrates through non-covalent interactions.

Material Science and Polymer Chemistry

The propensity of pyrimidinone derivatives to form strong and directional hydrogen bonds has been harnessed in the field of material science and polymer chemistry to create functional materials with tunable properties. A notable example is the use of 2-ureido-4[1H]-pyrimidinone (UPy) moieties, which form stable quadruple hydrogen-bonding networks. acs.org

These strong, yet reversible, hydrogen bonds can act as physical cross-links in a polymer network. This allows for the creation of supramolecular polymers that exhibit interesting properties such as self-healing and stimuli-responsiveness. The dynamic nature of the hydrogen bonds allows the material to break and reform connections, leading to enhanced toughness and the ability to repair damage. acs.org

Although this compound does not possess the ureido group for quadruple hydrogen bonding, its inherent ability to form strong dimeric hydrogen bonds through the N-H···O interaction can be exploited in the design of novel polymers. By incorporating this pyrimidinone derivative into a polymer backbone, it is possible to introduce reversible cross-links that can influence the mechanical and thermal properties of the resulting material. The methoxy and dimethyl substituents would further modulate the solubility and processing characteristics of such polymers. Pyrimidine derivatives have been investigated for their potential in developing materials with interesting optical and electronic properties. nih.gov The incorporation of pyrimidinone units into conjugated polymer systems could lead to new materials for applications in electronics and photonics.

No Information Available for this compound

Following a comprehensive search of available scientific literature and databases, no specific information was found for the chemical compound This compound in the context of the requested advanced applications, functional materials, or agrochemical and environmental applications.

The search for data pertaining to the incorporation of this specific compound into polymeric backbones, its optoelectronic properties, its mode of action in plant physiology, and its environmental degradation pathways did not yield any relevant research findings or detailed mechanisms.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content as per the provided outline. The available information does not cover the specific areas of inquiry for "this compound".

Future Research Directions and Unexplored Avenues for 3 Methoxy 2,6 Dimethylpyrimidin 4 3h One

Development of Novel and Efficient Synthetic Routes

The synthesis of pyrimidinone derivatives has evolved significantly, yet the application of the most modern techniques to 3-Methoxy-2,6-dimethylpyrimidin-4(3H)-one remains an area ripe for exploration. Future research should prioritize the development of synthetic protocols that are not only high-yielding but also align with the principles of green chemistry.

Key avenues for investigation include:

One-Pot Multicomponent Reactions: Building on established methods like the Biginelli reaction, new one-pot strategies could be designed for the target molecule. derpharmachemica.com These reactions, which combine multiple reactants in a single step, offer advantages in terms of atom economy, reduced waste, and operational simplicity. tandfonline.com

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to dramatically reduce reaction times and improve yields for various heterocyclic compounds. wisdomlib.orgnih.gov A systematic study comparing these methods to traditional reflux conditions for the synthesis of this compound could establish more efficient and energy-saving protocols. wisdomlib.org

Eco-Friendly Catalysts and Solvents: Research into novel, reusable, and environmentally benign catalysts is crucial. The use of inexpensive and readily available catalysts like magnesium bromide or basic ionic liquids has proven effective for other pyrimidinones (B12756618) and should be investigated. derpharmachemica.comtandfonline.com Furthermore, exploring green solvent systems, such as PEG-400, or adopting solvent-free conditions could significantly reduce the environmental impact of the synthesis. tandfonline.comwisdomlib.org

Novel Annulation Strategies: Copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with nitriles and TEMPO-mediated [3+3] annulation of amidines with ketones are modern methods for constructing the pyrimidine (B1678525) ring. rsc.orgorganic-chemistry.org Adapting these advanced C-N bond-forming strategies could provide novel and highly regioselective pathways to the target compound and its analogues.

Table 1: Potential Future Synthetic Methodologies for this compound

| Methodology | Description | Potential Advantages | Relevant Findings |

|---|---|---|---|

| Microwave/Ultrasound-Assisted Synthesis | Use of microwave or ultrasonic irradiation as an energy source to drive the reaction. | Reduced reaction times, higher yields, increased purity, energy efficiency. | These techniques have been established as optimal for both yield and reaction time in the synthesis of other dihydropyrimidinones. wisdomlib.org |

| One-Pot Multicomponent Synthesis | Combining three or more reactants in a single reaction vessel to form the final product. | High atom economy, simplified procedures, reduced solvent waste, and no need for column chromatographic separation. tandfonline.com | Proven effective for various pyrimidine derivatives using different amines and aldehydes. tandfonline.com |

| Green Catalysis | Employing environmentally benign and often reusable catalysts, such as basic ionic liquids or simple metal salts (e.g., MgBr₂). | Cost-effectiveness, reusability of the catalyst, mild reaction conditions, and operational simplicity. derpharmachemica.comtandfonline.com | Magnesium bromide has been shown to be an efficient catalyst under solvent-free conditions. derpharmachemica.com |

| Oxidative Annulation Reactions | Construction of the pyrimidine ring via a cascade reaction involving oxidative dehydrogenation and annulation. | Allows for the use of readily available starting materials like saturated ketones and amidines. rsc.org | Catalytic systems using copper and TEMPO have been successfully used for pyrimidine synthesis. rsc.org |

In-depth Mechanistic Understanding of Key Reactions

A detailed mechanistic understanding of the formation of this compound is fundamental to optimizing its synthesis and controlling selectivity. While general mechanisms for pyrimidine synthesis are known, specific investigations into this derivative are lacking.

Future research should focus on:

Identification of Intermediates: Utilizing spectroscopic and chromatographic techniques to isolate and characterize transient intermediates in the reaction pathway. This could confirm, for example, whether the reaction proceeds through an initial Knoevenagel condensation followed by cyclization, as proposed for similar syntheses. tandfonline.com

Kinetic Studies: Performing kinetic analysis to determine reaction rates, activation energies, and the influence of catalyst and reactant concentrations. This data is essential for moving from laboratory-scale synthesis to efficient, large-scale production.

Computational Analysis: Employing Density Functional Theory (DFT) to model the reaction pathway, calculate the energies of transition states and intermediates, and elucidate the precise role of the catalyst. Such studies can provide insights that are difficult to obtain through experimental means alone. acs.org

Isotopic Labeling Studies: Using isotopically labeled reactants (e.g., with ¹³C or ¹⁵N) to trace the path of individual atoms throughout the reaction sequence, providing definitive evidence for proposed bond-forming events.

Exploration of Advanced Spectroscopic Probes

Comprehensive structural and electronic characterization is a prerequisite for exploring the applications of any chemical compound. While standard techniques like ¹H and ¹³C NMR are routinely used, advanced spectroscopic methods can offer deeper insights into the properties of this compound. wisdomlib.orgsciencepublishinggroup.com

Future directions include:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC should be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the methoxy (B1213986) and methyl groups to the pyrimidinone core.

Solid-State NMR (ssNMR): As the compound is a solid at room temperature, ssNMR could provide valuable information about its crystal packing, polymorphism, and intermolecular interactions in the solid state, which can differ significantly from its behavior in solution.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Further studies using tandem mass spectrometry (MS/MS) could elucidate fragmentation patterns, providing structural information and a basis for identifying the compound in complex mixtures.

X-ray Crystallography: Obtaining a single-crystal X-ray structure is of paramount importance. It would provide definitive proof of the molecular structure, including precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. mdpi.com This data is also invaluable for validating computational models. mdpi.com

Expansion of Computational Modeling Capabilities

Computational chemistry offers a powerful, predictive tool for guiding experimental research. For this compound, computational modeling can explore properties and possibilities beyond what is easily achievable in the lab.

Unexplored avenues include:

Tautomerism Prediction: The pyrimidinone ring can exist in several tautomeric forms. High-level DFT or ab initio calculations can predict the relative stabilities of these tautomers in different environments (gas phase, various solvents), which is critical for understanding its reactivity and spectroscopic signatures.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility, interactions with solvent molecules, and potential for aggregation.

Prediction of Spectroscopic Data: Quantum chemical calculations can predict NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transitions (UV-Vis). nih.gov Comparing these predicted spectra with experimental data provides a rigorous test of both the computational model and the structural assignment. mdpi.com

Virtual Screening for Material Properties: Computational models can be used to predict electronic properties such as the HOMO-LUMO gap, ionization potential, and electron affinity. These parameters can help to virtually screen the compound and its hypothetical derivatives for potential use in organic electronics or as functional materials.

Table 2: Advanced Research Techniques and Their Applications for this compound

| Technique | Area of Research | Specific Insights to be Gained |

|---|---|---|

| Single-Crystal X-ray Diffraction | Spectroscopic/Structural Analysis | Provides definitive 3D structure, bond lengths/angles, and crystal packing information. mdpi.com |

| Density Functional Theory (DFT) | Mechanistic & Computational Studies | Models reaction pathways, predicts transition state energies, calculates spectroscopic properties, and determines relative tautomer stability. nih.govmdpi.com |

| Molecular Dynamics (MD) Simulations | Computational Modeling | Simulates molecular motion, conformational changes, and interactions with solvents or other molecules over time. |

| 2D NMR (COSY, HMBC) | Spectroscopic/Structural Analysis | Offers unambiguous assignment of proton and carbon signals and confirms molecular connectivity. |

| Hirshfeld Surface Analysis | Computational & Structural Analysis | Quantifies and visualizes intermolecular contacts and interactions within the crystal structure. mdpi.comnih.gov |

Investigation into Novel Non-Biological Applications

The vast majority of research on pyrimidinone derivatives focuses on their medicinal and biological properties. derpharmachemica.comnih.govnih.gov A significant and largely unexplored research avenue is the investigation of this compound in non-biological contexts, particularly in materials science.

Future research should investigate its potential as:

A Ligand in Coordination Chemistry: The nitrogen and oxygen atoms in the pyrimidinone ring are potential coordination sites for metal ions. Research could focus on synthesizing novel metal-organic frameworks (MOFs) or coordination polymers, which could have applications in catalysis, gas storage, or sensing.

A Building Block for Functional Polymers: The pyrimidinone moiety could be incorporated into polymer backbones or as a pendant group to create materials with tailored thermal, mechanical, or photophysical properties.

A Component in Organic Electronics: Heterocyclic aromatic compounds are often investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or dye-sensitized solar cells. The electronic properties of this compound should be systematically investigated to assess its suitability for such applications.

Interdisciplinary Research Opportunities

The full potential of this compound can best be unlocked through collaborative, interdisciplinary research. The challenges and opportunities outlined in the preceding sections require a convergence of expertise.

Key collaborative efforts would involve:

Synthetic and Computational Chemists: Computational chemists can model novel synthetic targets and predict their properties, enabling synthetic chemists to focus their efforts on the most promising candidates. nih.gov

Spectroscopists and Crystallographers: Close collaboration is needed to fully characterize new compounds, using computational predictions to aid in the interpretation of complex spectroscopic data and using experimental structures to refine computational models. mdpi.com

Organic Chemists and Materials Scientists: Synthetic chemists can create a library of pyrimidinone derivatives with varied substituents, which materials scientists can then fabricate into devices and test for electronic, optical, or other functional properties.

Chemical Biologists and Analytical Chemists: While direct therapeutic applications are outside this scope, the compound could be developed as a molecular probe or sensor. This would require expertise in synthesis to create fluorescently-tagged derivatives and in analytical chemistry to evaluate their sensing capabilities.

By pursuing these future research directions, the scientific community can move beyond the current focus on biological activity and establish a comprehensive understanding of the fundamental chemistry and material potential of this compound.

Q & A

Q. What are the established synthetic routes for 3-Methoxy-2,6-dimethylpyrimidin-4(3H)-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of pyrimidinone derivatives typically involves cyclocondensation or coupling reactions. For example:

- Cyclocondensation : React β-keto esters or amidines with urea/thiourea derivatives under acidic or basic conditions. Microwave-assisted synthesis (e.g., in DMF with glacial acetic acid) can enhance reaction efficiency and yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. Optimization Strategies :

- Temperature : Elevated temperatures (80–120°C) improve cyclization but may require reflux conditions.

- Catalysts : Acidic (e.g., acetic acid) or basic catalysts (e.g., K₂CO₃) can accelerate ring formation.

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Q. Table 1: Synthetic Approaches for Analogous Pyrimidinones

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Urea, AcOH, reflux, 6 h | 65–78 | |

| Microwave-assisted | Thiourea, DMF, 100°C, 30 min | 82–90 |

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can tautomeric forms be distinguished?

Methodological Answer:

- 1H/13C NMR : Identify methoxy (δ 3.2–3.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Aromatic protons in the pyrimidinone ring appear as singlets (δ 6.5–7.5 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm substituent positions .

Q. Tautomerism Analysis :

- Variable-Temperature NMR : Monitor proton shifts to detect keto-enol equilibria.

- X-ray Crystallography : Resolve tautomeric forms via bond-length analysis (e.g., C=O vs. C–OH) .

Q. Table 2: Key Spectral Data for Pyrimidinone Derivatives

| Technique | Diagnostic Features | Reference |

|---|---|---|

| 1H NMR | Methoxy (δ 3.3 ppm), methyl (δ 2.3 ppm) | |

| IR | C=O stretch at 1680 cm⁻¹ |

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation pathways of this compound?

Methodological Answer:

- Isotopic Labeling : Use ¹³C-labeled starting materials (e.g., ¹³C-urea) to track carbon incorporation into the pyrimidinone ring via NMR .

- Kinetic Analysis : Monitor intermediate formation (e.g., β-keto esters) via HPLC or in situ IR to identify rate-limiting steps .

- Computational Modeling : Density Functional Theory (DFT) can simulate transition states and predict regioselectivity in cyclization reactions .

Q. How can researchers resolve contradictions in reported spectral data for pyrimidinone derivatives?

Methodological Answer:

- Cross-Validation : Compare NMR/IR data with structurally characterized analogs (e.g., 2,6-dimethylpyrimidin-4(3H)-one in ).

- Crystallographic Reference : Use CCDC-deposited structures (e.g., CCDC 1893720 in ) to validate bond angles and tautomeric states.

- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) in NMR interpretations .

Q. What crystallographic strategies are recommended for determining the solid-state structure of this compound?

Methodological Answer:

- Crystal Growth : Use slow evaporation from a saturated ethanol or acetonitrile solution.

- X-ray Diffraction : Collect high-resolution data (θmax > 25°) and refine structures using software like SHELX or OLEX2. Hydrogen bonding networks (e.g., N–H···O) stabilize tautomeric forms .

- CCDC Deposition : Submit validated crystallographic data to the Cambridge Structural Database for public access .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 h. Monitor degradation via HPLC .

- Kinetic Profiling : Calculate activation energy (Ea) using the Arrhenius equation to predict shelf-life under standard conditions.

- Mass Spectrometry : Identify degradation products (e.g., demethylation or hydrolysis derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.